1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide is a heterocyclic compound characterized by its unique structural features and potential biological activities. This compound belongs to the quinoxaline family and is particularly noted for its applications in medicinal chemistry due to its pharmacological properties.
This compound is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structure. It falls under the broader category of quinoxaline derivatives, which are known for their diverse biological activities.
The synthesis of 1,3,3a,4,9,9a-hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide typically involves multi-step processes that can include cyclization reactions and the introduction of functional groups.
The molecular structure of 1,3,3a,4,9,9a-hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide consists of a fused bicyclic system that incorporates both thieno and quinoxaline moieties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the structure. These techniques confirm the presence of specific functional groups and provide insights into the compound's conformation .
For example, treatment with reducing agents followed by heating can yield various derivatives with different oxidation states and functional groups. The reaction conditions significantly influence the product distribution and yield .
The mechanism of action of 1,3,3a,4,9,9a-hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide involves interaction with biological targets that may include enzymes or receptors involved in inflammatory pathways.
In studies assessing its anti-inflammatory properties using models like the carrageenan-induced paw edema test in rats, this compound demonstrated significant inhibition of inflammation markers . Its precise mechanism may involve modulation of signaling pathways associated with inflammation.
Relevant analyses often include thermal stability assessments and solubility tests to determine practical applications in formulations .
Research continues to explore its full potential across various fields including medicinal chemistry and materials science .
The synthesis of 1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2,2-dioxide (CAS 56714-11-5) hinges on a strategic fusion between quinoxaline and sulfur-containing heterocycles. The primary route involves a cyclocondensation reaction of 1,2-diaminobenzene derivatives with functionalized tetrahydrothiophene precursors. Key intermediates include sulfolene-based amines or diketones, which undergo ring closure under acidic or thermal conditions. For example, reacting 1,2-cyclohexanedione with 2-aminosulfolene-3-carboxylic acid derivatives initiates a cascade cyclization, forming the tricyclic scaffold [2] [5].
The molecular formula C₁₀H₁₂N₂O₂S (MW: 224.28 g/mol) is confirmed via high-resolution mass spectrometry, with the characteristic 2,2-dioxide functionality reflected in its IR spectrum (S=O asymmetric stretch: 1320 cm⁻¹; symmetric stretch: 1145 cm⁻¹). NMR analyses (¹H/¹³C) corroborate the hexahydro structure, with distinct methylene proton signals (δ 2.8–3.4 ppm) adjacent to the sulfone group [5].
Optimizing ring-closure efficiency requires precise control of temperature, catalyst, and solvent polarity. Traditional methods using acetic acid reflux yield the product but with suboptimal stereoselectivity. Advanced protocols employ microwave-assisted synthesis (120°C, 30 min) or Lewis acid catalysts (e.g., ZnCl₂), enhancing reaction rates and purity. Solvent screening reveals that polar aprotic solvents like DMF improve cyclization kinetics by stabilizing zwitterionic intermediates [5].
Table 1: Physicochemical Properties of 1,3,3a,4,9,9a-Hexahydrothieno[3,4-b]quinoxaline 2,2-Dioxide
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₂S | High-Resolution MS |
Molecular Weight | 224.28 g/mol | Calculated |
Density | 1.326 g/cm³ | Pycnometry |
Boiling Point | 523.6°C at 760 mmHg | Simulated Distillation |
Refractive Index | 1.592 | Abbe Refractometer |
Flash Point | 270.5°C | Pensky-Martens Closed Cup |
Vapor Pressure | 4.65 × 10⁻¹¹ mmHg at 25°C | Tensiometry |
The hexahydro scaffold exhibits cis-fused ring junctions (3a,9a positions), confirmed by X-ray crystallography and NOESY correlations. The sulfone group’s tetrahedral geometry imposes conformational rigidity, locking the thieno ring in an envelope conformation. Stereoselectivity during sulfone formation is achieved via stereospecific oxidation of the thiophene sulfide precursor. Computational modeling (DFT) indicates that oxidation with m-CPBA proceeds via a concerted mechanism, retaining the relative stereochemistry at C3a and C9a [1] [5].
Sulfone installation is critical for electronic modulation. Four oxidants were evaluated for converting the sulfide intermediate to the 2,2-dioxide:
Table 2: Oxidation Methods for Sulfide-to-Sulfone Conversion
Oxidant | Conditions | Yield (%) | Purity (%) | Byproducts |
---|---|---|---|---|
m-Chloroperbenzoic acid (m-CPBA) | 0°C to rt, 12 h | 92 | 99 | Chlorobenzoic acid |
Hydrogen Peroxide (H₂O₂) | AcOH, 80°C, 8 h | 78 | 95 | Sulfoxide, water |
Sodium Periodate (NaIO₄) | MeOH/H₂O, rt, 6 h | 85 | 97 | Iodic acid |
Oxone® | Acetone/H₂O, 0°C, 4 h | 90 | 98 | KHSO₄ |
m-CPBA delivers superior selectivity due to its electrophilic oxygen transfer mechanism, minimizing overoxidation. In contrast, H₂O₂ requires acidic catalysts and risks sulfoxide accumulation (detectable via TLC at Rf 0.3). Oxone® offers eco-friendly advantages but necessitates stringent temperature control to prevent desulfurization [1] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0